molecular formula C22H25Cl4NO2 B12780915 2-(3,4-Dichlorophenyl)-5-dimethylaminopentyl p-chlorocinnamate hydrochloride CAS No. 119584-95-1

2-(3,4-Dichlorophenyl)-5-dimethylaminopentyl p-chlorocinnamate hydrochloride

Cat. No.: B12780915
CAS No.: 119584-95-1
M. Wt: 477.2 g/mol
InChI Key: IMTHWNMNBWDEPN-RRAJOLSVSA-N
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Description

2-(3,4-Dichlorophenyl)-5-dimethylaminopentyl p-chlorocinnamate hydrochloride is a synthetic organic compound It is characterized by the presence of multiple chlorinated phenyl groups and a dimethylamino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-5-dimethylaminopentyl p-chlorocinnamate hydrochloride typically involves multiple steps:

    Formation of the p-chlorocinnamate ester: This step involves the reaction of p-chlorocinnamic acid with an appropriate alcohol, such as ethanol, in the presence of an acid catalyst to form the ester.

    Introduction of the 3,4-dichlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where 3,4-dichlorobenzoyl chloride reacts with the ester in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the dimethylamino group: This step involves the reaction of the intermediate product with dimethylamine under basic conditions to introduce the dimethylamino group.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-5-dimethylaminopentyl p-chlorocinnamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-5-dimethylaminopentyl p-chlorocinnamate hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-5-dimethylaminopentyl p-chlorocinnamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chlorocinnamate: A related compound with similar structural features but different functional groups.

    3,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but has different chemical properties and applications.

    Dimethylaminopropylamine: Contains the dimethylamino group but lacks the chlorinated phenyl groups.

Uniqueness

2-(3,4-Dichlorophenyl)-5-dimethylaminopentyl p-chlorocinnamate hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

119584-95-1

Molecular Formula

C22H25Cl4NO2

Molecular Weight

477.2 g/mol

IUPAC Name

[2-(3,4-dichlorophenyl)-5-(dimethylamino)pentyl] (E)-3-(4-chlorophenyl)prop-2-enoate;hydrochloride

InChI

InChI=1S/C22H24Cl3NO2.ClH/c1-26(2)13-3-4-18(17-8-11-20(24)21(25)14-17)15-28-22(27)12-7-16-5-9-19(23)10-6-16;/h5-12,14,18H,3-4,13,15H2,1-2H3;1H/b12-7+;

InChI Key

IMTHWNMNBWDEPN-RRAJOLSVSA-N

Isomeric SMILES

CN(C)CCCC(COC(=O)/C=C/C1=CC=C(C=C1)Cl)C2=CC(=C(C=C2)Cl)Cl.Cl

Canonical SMILES

CN(C)CCCC(COC(=O)C=CC1=CC=C(C=C1)Cl)C2=CC(=C(C=C2)Cl)Cl.Cl

Origin of Product

United States

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